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5-Amino-1-methylpiperidin-2-one dihydrochloride Documentation Hub

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  • Product: 5-Amino-1-methylpiperidin-2-one dihydrochloride
  • CAS: 1609400-96-5

Core Science & Biosynthesis

Foundational

A Technical Guide to Chiral 5-Aminopiperidin-2-one Building Blocks for Medicinal Chemistry

Abstract The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate a molecule's physicochemical properties and biological activity.[4] Among the vast landscape of piperidine derivatives, chiral 5-aminopiperidin-2-ones have emerged as particularly valuable building blocks. This technical guide provides an in-depth exploration of these scaffolds, detailing their synthesis, key properties, and strategic applications in modern drug discovery. We will delve into the causality behind synthetic choices and provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 5-Aminopiperidin-2-one Scaffold

The inclusion of a piperidin-2-one (valerolactam) core introduces a constrained amide bond, which can mimic peptide backbones and orient substituents in well-defined vectors. The addition of a chiral amine at the C5 position provides a critical handle for several strategic advantages in drug design:

  • Stereocontrolled Interactions: The defined stereochemistry of the C5-amino group allows for precise, stereospecific interactions with biological targets, which is crucial for potency and selectivity.

  • Vector for Diversity: The primary or secondary amine serves as a versatile nucleophile, enabling the introduction of a wide array of substituents through well-established reactions (e.g., acylation, alkylation, reductive amination). This facilitates rapid library synthesis for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The basicity of the amino group can be tuned to influence solubility, cell permeability, and pharmacokinetic profiles.

  • Conformational Rigidity: The lactam ring imparts a degree of conformational rigidity, reducing the entropic penalty upon binding to a target and often leading to higher affinity.[5]

These features make chiral 5-aminopiperidin-2-ones privileged scaffolds for constructing novel therapeutics targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[6][7]

Asymmetric Synthesis of Chiral 5-Aminopiperidin-2-ones

The generation of enantiomerically pure 5-aminopiperidin-2-ones is paramount. Several robust strategies have been developed, each with distinct advantages.

Chiral Pool Synthesis: Leveraging Nature's Chirality

A common and efficient approach begins with readily available chiral starting materials, such as amino acids. L-Aspartic acid, for instance, provides a reliable entry point to the (S)-enantiomer.

Conceptual Workflow: L-Aspartic Acid to (S)-5-Aminopiperidin-2-one

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization & Deprotection Aspartic_Acid L-Aspartic Acid Diester Diester Protection (e.g., MeOH, SOCl₂) Aspartic_Acid->Diester Esterification N_Protection N-Protection (e.g., Boc₂O) Diester->N_Protection Bis_Electrophile Bis-electrophile Intermediate N_Protection->Bis_Electrophile Reduction & Activation Functionalization Regioselective Azide Displacement (e.g., NaN₃) Bis_Electrophile->Functionalization Key Intermediate Utilization Lactamization Intramolecular Lactamization Functionalization->Lactamization Final_Product (S)-5-Azidopiperidin-2-one Lactamization->Final_Product Reduction Azide Reduction (e.g., H₂, Pd/C) Final_Product->Reduction Target (S)-5-Aminopiperidin-2-one Hydrochloride Reduction->Target

Caption: Synthetic pathway from L-Aspartic Acid.

This approach, as described in the literature, utilizes a 1,4-bis-electrophile intermediate derived from aspartic acid.[5] The key steps involve regioselective functionalization followed by cyclization to form the piperidinone ring.

Catalytic Asymmetric Hydrogenation

An alternative strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a 5-aminopyridin-2-one. This method can be highly efficient, often employing chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes) to induce high levels of enantioselectivity.

Reaction Scheme: Asymmetric Hydrogenation

Caption: Catalytic asymmetric hydrogenation workflow.

Causality Behind Experimental Choices:

  • Catalyst: The choice of a chiral phosphine ligand (e.g., DuPhos) complexed to a rhodium center creates a chiral environment that directs the delivery of hydrogen to one face of the substrate, resulting in the preferential formation of one enantiomer.

  • Solvent & Conditions: Protic solvents like methanol are often used to facilitate proton transfer steps. The reaction is typically run under pressure and at a controlled temperature to ensure optimal catalyst activity and stability.

Enzymatic Resolution

For cases where a racemic mixture is more easily synthesized, enzymatic resolution offers a green and highly selective method for separating the enantiomers. Lipases, such as Candida antarctica lipase B (CAL-B), are frequently employed to selectively acylate or deacylate one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.[8]

Table 1: Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantagesTypical ee (%)
Chiral Pool Readily available starting materials, predictable stereochemistry.Limited to the chirality of the starting pool, can involve multiple steps.>99%
Asymmetric Catalysis Highly efficient, scalable, can access both enantiomers with proper ligand choice.High cost of catalysts and ligands, requires careful optimization.95 - >99%
Enzymatic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Maximum theoretical yield is 50% for the desired enantiomer, requires substrate compatibility with the enzyme.>99%

Derivatization and Application in Medicinal Chemistry

The true power of the chiral 5-aminopiperidin-2-one scaffold lies in its utility as a platform for diversification. The primary amine at C5 is a key functional handle for building molecular complexity.

Key Derivatization Reactions
  • Amide Bond Formation: Coupling with a wide range of carboxylic acids (including complex heterocyclic acids) via standard peptide coupling reagents (e.g., HATU, EDC/HOBt) is the most common derivatization. This allows for the exploration of interactions in specific binding pockets.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction (e.g., with NaBH(OAc)₃) provides access to secondary and tertiary amines, enabling fine-tuning of basicity and lipophilicity.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields stable sulfonamides, which can act as hydrogen bond acceptors and introduce different structural motifs.

Workflow: From Building Block to Drug Candidate

workflow cluster_derivatization Chemical Derivatization cluster_screening Drug Discovery Cascade start (S)-5-Aminopiperidin-2-one (Core Scaffold) amide Amide Coupling (R¹-COOH, HATU) start->amide reductive Reductive Amination (R²-CHO, NaBH(OAc)₃) start->reductive sulfon Sulfonylation (R³-SO₂Cl, Pyridine) start->sulfon library Diverse Chemical Library amide->library reductive->library sulfon->library assay High-Throughput Screening (HTS) library->assay sar SAR Optimization assay->sar assay->sar lead Lead Candidate sar->lead

Caption: Drug discovery workflow using the scaffold.

Case Study: Application as β-Turn Mimetics

The constrained conformation of the piperidinone ring makes it an excellent scaffold for mimicking β-turns in peptides. This has been successfully applied in the design of peptidomimetics. For example, derivatives of 5-aminopiperidin-2-one have been synthesized as analogues of the dopamine receptor modulating peptide Pro-Leu-Gly-NH₂ (PLG).[5] These constrained analogues demonstrated enhanced binding to dopamine D2 receptors, with potency comparable to the natural ligand, showcasing the scaffold's ability to enforce a bioactive conformation.[5]

Experimental Protocols

The following protocols are representative examples based on established methodologies.[5][9]

Protocol 1: Boc-Protection of (S)-5-Aminopiperidin-2-one

Trustworthiness: This is a standard, high-yielding protection step essential for subsequent modifications where the lactam nitrogen's reactivity needs to be controlled.

  • Setup: To a solution of (S)-5-aminopiperidin-2-one hydrochloride (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water, add triethylamine (2.2 eq) at 0 °C.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup: Separate the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., Ethyl Acetate/Hexane gradient) to yield the N-Boc protected product.

    • Expected Yield: >90%

    • Key Characterization: ¹H NMR should show a characteristic singlet at ~1.5 ppm (9H) for the Boc group.

Protocol 2: Amide Coupling with a Carboxylic Acid

Trustworthiness: This protocol uses HATU, a highly efficient coupling reagent that minimizes racemization and provides high yields, making it a reliable method for library synthesis.

  • Activation: To a solution of the desired carboxylic acid (1.1 eq) in anhydrous Dimethylformamide (DMF), add HATU (1.1 eq) and Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 15 minutes at room temperature.

  • Coupling: Add a solution of the N-Boc-(S)-5-aminopiperidin-2-one from Protocol 1 (1.0 eq) in DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 6 hours or until completion as monitored by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Workup: Dilute the reaction mixture with Ethyl Acetate and wash extensively with water and brine to remove DMF and excess reagents. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash chromatography to obtain the desired amide product.

    • Expected Yield: 75-95%

    • Key Characterization: LC-MS will confirm the correct mass of the coupled product.

Conclusion

Chiral 5-aminopiperidin-2-one building blocks represent a powerful and versatile platform in medicinal chemistry. Their inherent structural and functional features—a conformationally constrained lactam, a stereodefined center, and a synthetically tractable amino group—provide an ideal starting point for the design of potent and selective therapeutic agents. A thorough understanding of the available synthetic routes and derivatization strategies enables drug discovery teams to efficiently navigate chemical space and optimize lead compounds, underscoring the continued importance of this privileged scaffold in the development of next-generation pharmaceuticals.

References

  • Asymmetric synthesis of functionalized trans-2,6-disubstituted piperidines with N-sulfinyl delta-amino beta-ketoesters. Synthesis of (-)-lasubine I. Organic Letters.
  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. Available at: [Link]

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−). PMC. Available at: [Link]

  • Asymmetric synthesis of functionalized piperidine derivatives: Synthesis of (S)-anatabine. ScienceDirect. Available at: [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (No Source Provided).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Piperidine-based drug discovery. ResearchGate. Available at: [Link]

  • Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. ACS Publications. Available at: [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Available at: [Link]

  • The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives. ACS Publications. Available at: [Link]

  • 5-Aminopiperidin-2-one. PubChem. Available at: [Link]

  • SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. AVESİS. Available at: [Link]

  • (R)-5-Hydroxy-piperidin-2-one. LookChem. Available at: [Link]

  • The Role of Piperidine Derivatives in Medicinal Chemistry. No Source Provided.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Synthesis method of chiral piperazinone derivative. Google Patents.
  • Synthesis of chiral polyaminothiazoles. PMC. Available at: [Link]

  • Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. RSC Publishing. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Differentiating 5-Amino-1-methylpiperidin-2-one and 5-Amino-1MQ for Researchers and Drug Development Professionals

Introduction In the landscape of chemical biology and drug discovery, precision in identifying and differentiating molecular entities is paramount. This guide provides a comprehensive technical analysis of two distinct m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of chemical biology and drug discovery, precision in identifying and differentiating molecular entities is paramount. This guide provides a comprehensive technical analysis of two distinct molecules: 5-Amino-1-methylpiperidin-2-one and 5-Amino-1MQ (5-Amino-1-methylquinolinium). While their names bear a superficial resemblance, they are fundamentally different compounds in structure, function, and scientific relevance. This document will elucidate these differences, offering clarity to researchers, scientists, and drug development professionals. We will delve into the well-documented role of 5-Amino-1MQ as a metabolic modulator and contrast it with the current understanding of 5-Amino-1-methylpiperidin-2-one as a chemical entity with limited biological characterization.

Part 1: 5-Amino-1-methylquinolinium (5-Amino-1MQ): A Profile of a Prominent NNMT Inhibitor

5-Amino-1MQ has garnered significant attention in the research community for its role as a potent inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[1] This small, membrane-permeable molecule is being investigated for its potential therapeutic applications in metabolic diseases, weight management, and age-related decline.[2][3]

Chemical Identity and Structure

5-Amino-1MQ is a synthetic small-molecule compound belonging to the quinolinium chemical class.[4] It is not a peptide, as it is not composed of amino acids.[4] Its structure is characterized by a quinoline ring with an amino group at the 5th position and a methyl group at the 1st position.[5]

  • Chemical Name: 5-Amino-1-methylquinolinium[4]

  • Molecular Formula: C₁₀H₁₁N₂⁺[4]

  • CAS Number: 42464-96-0 (for the iodide salt)[1][6]

Mechanism of Action: NNMT Inhibition

The primary mechanism of action for 5-Amino-1MQ is the inhibition of Nicotinamide N-methyltransferase (NNMT).[7][8] NNMT is an enzyme that plays a crucial role in cellular metabolism and energy balance.[9] It catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA), using S-adenosylmethionine (SAM) as a methyl donor.[10]

In metabolic conditions such as obesity and type 2 diabetes, NNMT is often overexpressed in adipose (fat) tissue and the liver.[11] This overexpression can lead to a depletion of the cellular NAD+ pool, a critical coenzyme for mitochondrial function and energy production.[2][8] By inhibiting NNMT, 5-Amino-1MQ prevents the excessive consumption of nicotinamide, thereby increasing the availability of NAD+.[5][12]

This elevation in NAD+ levels activates key cellular regulators, most notably Sirtuin-1 (SIRT1), often referred to as a "longevity gene".[2][13] SIRT1 activation enhances mitochondrial biogenesis, improves insulin sensitivity, and promotes fat metabolism.[2][11]

NNMT_Inhibition_Pathway cluster_cell Adipocyte (Fat Cell) 5_Amino_1MQ 5-Amino-1MQ NNMT NNMT Enzyme (Overexpressed in Obesity) 5_Amino_1MQ->NNMT Inhibits Nicotinamide Nicotinamide (Vitamin B3) Nicotinamide->NNMT Methylation Blocked NAD_Pool Increased NAD+ Pool Nicotinamide->NAD_Pool Spared for Synthesis SIRT1 SIRT1 Activation NAD_Pool->SIRT1 Activates Metabolic_Outcomes Improved Mitochondrial Function Enhanced Fat Oxidation Increased Insulin Sensitivity SIRT1->Metabolic_Outcomes Leads to Experimental_Workflow cluster_workflow Workflow for Characterizing an NNMT Inhibitor Step1 Step 1: In Vitro Assay Enzymatic assay to confirm NNMT inhibition (IC50 determination) Step2 Step 2: Cell-Based Model Treat adipocytes (e.g., 3T3-L1) Measure NAD+ levels and gene expression (SIRT1) Step1->Step2 Step3 Step 3: Animal Model (e.g., Diet-Induced Obese Mice) Administer compound (oral gavage/subcutaneous) Monitor body weight, fat mass, food intake Step2->Step3 Step4 Step 4: Metabolic Phenotyping Glucose tolerance tests Insulin tolerance tests Measure plasma lipids Step3->Step4 Step5 Step 5: Tissue Analysis Harvest adipose tissue and liver Analyze gene/protein expression (NNMT, SIRT1) Histology of adipocytes Step4->Step5

Caption: A generalized experimental workflow for NNMT inhibitor research.

Conclusion

The distinction between 5-Amino-1-methylpiperidin-2-one and 5-Amino-1MQ is not subtle; they are unequivocally different molecules with disparate scientific narratives.

  • 5-Amino-1MQ (5-Amino-1-methylquinolinium) is a well-researched small molecule inhibitor of NNMT with a clear mechanism of action and significant potential in metabolic research. Its effects on NAD+ levels, fat metabolism, and muscle health are supported by a growing body of preclinical evidence.

  • 5-Amino-1-methylpiperidin-2-one , conversely, is a chemical entity defined by its structure and basic properties. It currently lacks any published biological characterization, and its role is confined to the realm of chemical synthesis.

For professionals in drug development and scientific research, it is crucial to recognize this distinction. The significant interest and data surrounding "5-Amino" in the context of metabolic modulation refer specifically to 5-Amino-1MQ. Any conflation of these two compounds would be a critical error based on a superficial similarity in their nomenclature. This guide serves to establish a clear and authoritative delineation, ensuring scientific integrity and precision in future research and development endeavors.

References

  • Vertex AI Search. (2025, July 17).
  • Vertex AI Search. (2025, August 29).
  • Vertex AI Search. (2025, November 20).
  • Vertex AI Search. (2025, August 10). 5-Amino-1MQ vs AOD-9604: Fat Loss, Benefits, Stacking & Safety Guide - Swolverine.
  • Vertex AI Search. 5-Amino 1MQ - Recess Rx.
  • Vertex AI Search. (2025, September 14). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses.
  • Vertex AI Search. 5-Amino-1MQ - Renew Vitality.
  • Vertex AI Search. (2025, September 28). Unlocking Youthful Vitality: The Power of NAD+ Therapy Combined with 5-Amino-1MQ for Anti-Aging - HyperCharge Health.
  • Vertex AI Search. (2024, October 9).
  • Vertex AI Search.
  • PubChem. 5-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 51072176.
  • Vertex AI Search. 5-Amino-1MQ: Dosage, Benefits & Research Overview 2024.
  • CymitQuimica. CAS 90485-53-3: 5-Amino-1-methylpiperidin-2-one.
  • Pure Health Peptides. 5-Amino-1MQ.
  • Nuutro.
  • The Catalyst Clinic.
  • Relive Health. (2025, August 12). NAD+ and 5 Amino 1MQ Synergy in Therapy.
  • Oreate AI Blog. (2026, January 28).
  • Grokipedia. 5-Amino-1MQ.
  • Dr.Oracle. (2025, October 22). Is a dose of 1mg-2mg of 5-amino-1MQ (5-amino-1-methylquinoline) sufficient for therapeutic effect?
  • Vertex AI Search. 5-Amino-1MQ (50 mg Vial) Dosage Protocol.
  • Guidechem. 5-Amino-1-methyl-2-piperidinone 90485-53-3 wiki.
  • PubChem. 5-Amino-1-methylquinolinium | C10H11N2+ | CID 950107.
  • Str
  • Regenerative Medicine | Stem Cell Therapy. 5 Amino 1MQ.docx.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of 5-Amino-1mq: A Peptide for Advanced Research.
  • J&K Scientific. 5-Amino-1-methylpiperidin-2-one hydrochloride | 1228838-10-5.
  • ChemicalBook. (S)-5-amino-1-methylpiperidin-2-one CAS.
  • Mokiner. (2025, March 11). 5-Amino-1-MQ Chloride vs. 5-Amino-1-MQ Iodide.

Sources

Foundational

Technical Whitepaper: 5-Amino-1-methylpiperidin-2-one as a Pharmacophore Scaffold

This technical guide details the chemical identity, physicochemical profile, synthetic methodology, and applications of 5-amino-1-methylpiperidin-2-one . [1] Executive Summary 5-Amino-1-methylpiperidin-2-one (also known...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, physicochemical profile, synthetic methodology, and applications of 5-amino-1-methylpiperidin-2-one .

[1]

Executive Summary

5-Amino-1-methylpiperidin-2-one (also known as 5-amino-1-methyl-2-piperidinone) is a functionalized


-lactam used as a chiral building block in medicinal chemistry.[1] Its structure features a six-membered piperidinone ring with a ketone at position 2, a methyl group at the nitrogen (position 1), and a primary amine at position 5. This specific substitution pattern makes it a valuable intermediate for synthesizing peptidomimetics, kinase inhibitors, and CNS-active agents, serving as a constrained amino acid surrogate.

Chemical Identity & Informatics

This section provides the rigorous identifiers required for database integration and computational modeling.

Core Identifiers
Parameter Data
IUPAC Name 5-amino-1-methylpiperidin-2-one
Common Name 5-Amino-1-methyl-2-piperidinone
CAS Number (Racemic) 90485-53-3
CAS Number (S-isomer) 1143576-02-6
CAS Number (R-isomer) 2002478-53-5
Molecular Formula

Molecular Weight 128.17 g/mol
Cheminformatics Strings

Canonical SMILES:

Note: The canonical string represents the connectivity. Stereochemistry is specified in isomeric SMILES.

Isomeric SMILES (S-isomer):

InChI String:

InChIKey:

Physicochemical Profile

Understanding the physical properties is crucial for optimizing reaction conditions and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) behavior.

Property Value Significance
LogP (Predicted) -1.1 to -1.3Highly hydrophilic; suggests good aqueous solubility but limited passive membrane permeability without functionalization.[1]
Topological Polar Surface Area (TPSA) 46.3

Favorable for CNS penetration (typically <90

) if lipophilicity is adjusted.[1]
pKa (Amine) ~8.84The C5-amine is basic and will be protonated at physiological pH.[1]
H-Bond Donors 1 (Primary Amine)Key interaction point for active site binding.[1]
H-Bond Acceptors 2 (Carbonyl O, Amine N)Facilitates hydrogen bonding networks.

Synthetic Methodology

The most robust route to 5-amino-1-methylpiperidin-2-one involves the reduction of the corresponding nitropyridone precursor. This method ensures the construction of the saturated ring while simultaneously installing the amine functionality.

Synthesis Pathway Diagram

SynthesisPathway Precursor 1-Methyl-5-nitropyridin-2(1H)-one (CAS: 32896-90-5) Intermediate Catalytic Hydrogenation (Reduction of Ring & Nitro Group) Precursor->Intermediate Step 1 Reagents H2 (50 psi), Pd/C Solvent: MeOH/AcOH Reagents->Intermediate Product 5-Amino-1-methylpiperidin-2-one (Racemic Mixture) Intermediate->Product Yield: ~75-85%

Caption: One-pot catalytic hydrogenation converting the aromatic nitro-precursor to the saturated amino-lactam.

Detailed Protocol: Catalytic Hydrogenation

Objective: Synthesis of racemic 5-amino-1-methylpiperidin-2-one from 1-methyl-5-nitropyridin-2-one.

Reagents:

  • Precursor: 1-Methyl-5-nitropyridin-2-one (1.0 eq)[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source:

    
     gas
    
  • Acid Additive (Optional): Acetic acid (to prevent catalyst poisoning by the generated amine)

Step-by-Step Procedure:

  • Preparation: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve 1-methyl-5-nitropyridin-2-one (e.g., 5.0 g) in anhydrous Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (Nitrogen or Argon) to avoid ignition of methanol vapors.[1] Safety Note: Pd/C is pyrophoric when dry.[1]

  • Hydrogenation: Seal the vessel and purge with Nitrogen (

    
    ), then with Hydrogen (
    
    
    
    ). Pressurize to 50 psi (3.5 bar) with
    
    
    .
  • Reaction: Agitate the mixture at room temperature (

    
    ) for 12–24 hours. Monitor reaction progress via TLC (eluent: DCM/MeOH 9:1) or LC-MS.[1] The UV-active aromatic starting material should disappear.[1]
    
  • Work-up:

    • Vent the hydrogen gas and purge with Nitrogen.[1]

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Methanol.[1]

    • Concentrate the filtrate under reduced pressure to yield the crude oil.

  • Purification: The crude amine is often pure enough for subsequent steps.[1] If necessary, purify via distillation under high vacuum or convert to the hydrochloride salt (add HCl in dioxane) for recrystallization from EtOH/Et2O.

Self-Validating Checkpoint:

  • Appearance: The product should be a colorless to pale yellow viscous oil (free base) or a white solid (HCl salt).

  • Solubility Test: The product must be fully soluble in water and methanol.[1]

Application in Drug Discovery

This scaffold serves as a versatile building block in two primary areas:

  • Peptidomimetics (Freidinger Lactams): The piperidinone ring acts as a conformational constraint.[1] By incorporating this scaffold into a peptide chain, researchers can "lock" the backbone into a specific secondary structure (e.g.,

    
    -turn), improving metabolic stability against proteases and enhancing receptor selectivity.
    
  • Kinase Inhibitor Scaffolds: The 5-amino group provides an attachment point for hinge-binding motifs (e.g., pyrimidines, quinazolines), while the lactam carbonyl can interact with solvent-exposed regions or the ribose-binding pocket.

Structural Logic Diagram

Applications cluster_uses Pharmacological Utility Scaffold 5-Amino-1-methylpiperidin-2-one Peptide Peptidomimetic Constraint (Beta-turn inducer) Scaffold->Peptide Kinase Kinase Inhibitor Linker (Solubility enhancer) Scaffold->Kinase CNS CNS Ligand (Neurokinin/GPCR targets) Scaffold->CNS

Caption: Functional utility of the 5-amino-lactam scaffold in medicinal chemistry campaigns.

Analytical Validation

To ensure the integrity of the synthesized compound, compare analytical data against these standards:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       1.5–2.0 ppm (Multiplet, 2H, C4-H)
      
    • 
       2.2–2.4 ppm (Multiplet, 2H, C3-H)
      
    • 
       2.8 ppm (Singlet, 3H, N-CH 3)
      
    • 
       3.0–3.2 ppm (Multiplet, 1H, C5-H)
      
    • 
       3.3–3.5 ppm (Multiplet, 2H, C6-H)
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
       m/z.[1]
      
    • Look for the base peak at 129.1.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51072176, 5-Amino-1-methylpiperidin-2-one.[1] Retrieved from [Link]

Sources

Exploratory

Sourcing and Quality Assurance of (S)-5-amino-1-methylpiperidin-2-one Dihydrochloride

This technical guide provides a comprehensive analysis of the sourcing, quality assurance, and chemical properties of (S)-5-amino-1-methylpiperidin-2-one dihydrochloride . It is designed to support drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the sourcing, quality assurance, and chemical properties of (S)-5-amino-1-methylpiperidin-2-one dihydrochloride . It is designed to support drug development professionals in establishing robust supply chains and validation protocols for this chiral building block.

A Technical Guide for Drug Development

Executive Summary

(S)-5-amino-1-methylpiperidin-2-one (CAS: 2514756-26-2 for HCl salt variants) is a high-value chiral scaffold used in the synthesis of peptidomimetics and small-molecule inhibitors (e.g., kinase or protease inhibitors).[1] As a functionalized


-lactam, it serves as a constrained mimetic of the dipeptide backbone, specifically stabilizing 

-turn conformations.[2]

The commercial supply of this molecule is often plagued by salt-form discrepancies (Mono- vs. Dihydrochloride) and stereochemical purity issues. This guide outlines a self-validating sourcing strategy to ensure material integrity.

Commercial Supply Landscape

The market for this intermediate is divided between catalog suppliers (for early discovery) and custom synthesis organizations (for scale-up).

Tier 1: Catalog Suppliers (Discovery Scale: mg – 100g)

These suppliers typically hold stock or have validated routes for rapid delivery.[1]

SupplierCatalog No.Salt Form ListedPurity SpecNotes
BLDpharm BD01547795Dihydrochloride>95%Lists MW 201.09 (consistent with 2HCl).
ChemScene CS-0310445Hydrochloride>98%Lists MW 164.63 (consistent with 1HCl).
Manchester Organics (Inquire)Hydrochloride>95%UK-based, often sources from Asian CROs.[1]
Enamine (Custom)Free Base/HCl>95%Strong capability in chiral piperidines.[1]

Critical Procurement Note: There is a discrepancy in the salt form listed by major suppliers. ChemScene lists the Monohydrochloride (MW ~164.6), while BLDpharm lists the Dihydrochloride (MW ~201.1).

  • Recommendation: Always request a Certificate of Analysis (CoA) confirming the Chloride Content via argentometric titration before purchase to verify stoichiometry.

Tier 2: Bulk & Custom Synthesis (Process Scale: kg+)

For GMP or GLP-tox batches, reliance on catalog stock is risky due to batch-to-batch variability in enantiomeric excess (ee%).[1]

  • WuXi AppTec: High capacity for chiral resolution and asymmetric hydrogenation.[1]

  • PharmaBlock: Specializes in saturated heterocycles and likely has an optimized route for the 5-amino-piperidin-2-one scaffold.

Technical Specifications & Quality Control Protocols

To ensure "Scientific Integrity," rely on the following self-validating protocols. Do not accept vendor data without internal verification.

A. Salt Stoichiometry Validation (The "Dihydrochloride" Issue)

The molecule contains two potential basic sites:

  • Primary Amine (C5-NH2): Basic (

    
    ).[1] Forms a stable salt.
    
  • Lactam Nitrogen (N1): Non-basic amide (

    
    ).[1]
    

Expert Insight: A stable dihydrochloride solid is chemically unlikely under standard storage conditions because the amide oxygen is not sufficiently basic to hold a proton without hydrolysis or dissociation. "Dihydrochloride" listings are often:

  • Hygroscopic solvates containing excess HCl.

  • Catalog errors where the stoichiometry was assumed rather than measured.

Validation Protocol:

  • Method: Argentometric Titration (AgNO3).

  • Target:

    • Monohydrochloride: ~21.5% Cl w/w.

    • Dihydrochloride: ~35.3% Cl w/w.

  • Action: If the material tests as ~35% Cl, it is likely highly hygroscopic and acidic. Perform a free-basing step followed by controlled formation of the Monohydrochloride to ensure consistent stoichiometry for formulation.

B. Stereochemical Purity (Chiral HPLC)

The (S)-enantiomer is the active pharmaceutical ingredient (API) precursor.[1] Contamination with the (R)-enantiomer can lead to off-target effects or loss of potency.

  • Column: Chiralpak IG or IC (Immobilized polysaccharide phases are preferred for amines).

  • Mobile Phase: Hexane : EtOH : Diethylamine (80:20:0.1).[1]

  • Detection: UV at 210 nm (Amide absorption).

  • Acceptance Criteria:

    
    .
    
C. Identity Verification (NMR)

The N-methyl group and the chiral center at C5 provide distinct signals.[1]

  • 
     NMR (D2O): 
    
    • 
       ppm (s, 3H, N-Me ).
      
    • 
       ppm (m, 1H, C5-H ).
      
    • 
       ppm (m, 4H, Ring CH2s).
      

Synthesis Context & Impurity Profile

Understanding the synthesis allows you to predict and detect specific impurities. The most robust route starts from the Chiral Pool (L-Glutamic Acid) .

Synthetic Pathway Analysis

The transformation of L-Glutamic Acid to (S)-5-amino-1-methylpiperidin-2-one involves reduction, cyclization, and functional group interconversion.[1]

SynthesisRoute cluster_QC Critical QC Points Glutamic L-Glutamic Acid (Starting Material) Ester Diester Intermediate Glutamic->Ester Esterification HydroxyLactam (S)-5-Hydroxy-2-piperidone (Key Intermediate) Ester->HydroxyLactam Reductive Cyclization (NaBH4) Activated O-Mesylate/Tosylate HydroxyLactam->Activated MsCl/TsCl Azide 5-Azido-2-piperidone (Inversion of Config?) Activated->Azide NaN3 (Inversion) Target (S)-5-Amino-1-methyl piperidin-2-one Azide->Target 1. Methylation (MeI) 2. Reduction (H2/Pd)

Figure 1: Likely synthetic pathway from L-Glutamic Acid.[1] Note that displacement of the activated alcohol by azide typically proceeds with inversion, requiring careful management of stereocenters to ensure the final (S)-configuration.

Potential Impurities[1]
  • Enantiomer (R-isomer): From racemization during the azide displacement or activation steps.[1]

  • Des-methyl analog: Incomplete methylation of the amide nitrogen.[1]

  • Ring-opened amino acid: Hydrolysis product (check for broad COOH peaks in NMR).

Handling and Stability

  • Hygroscopicity: As an amine hydrochloride salt, the material is hygroscopic.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Handling: Weigh in a glovebox or low-humidity environment to prevent water uptake, which will skew stoichiometric calculations for reactions.[1]

References

  • Synthesis of 5-substituted piperidinones from Glutamic Acid

    • Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid (Contextual reference for glutamic acid to piperidinone reduction).
    • Source: Indian Journal of Chemistry / CSIR.
    • URL:[Link]

  • Commercial Supplier Data (ChemScene)
  • Commercial Supplier Data (BLDpharm)
  • Stereocontrolled Synthesis of Hydroxypiperidones

    • Title: Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one.[2]

    • Source: Bulgarian Chemical Communic
    • URL:[Link]

Sources

Foundational

Advanced Technical Guide: 5-Amino-Valerolactam Derivatives in Organic Synthesis

Executive Summary: The Scaffold of Choice for Peptidomimetics 5-amino-valerolactam (5-amino-piperidin-2-one) represents a privileged scaffold in modern medicinal chemistry. Unlike its 5-membered analog (pyrrolidinone), t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Choice for Peptidomimetics

5-amino-valerolactam (5-amino-piperidin-2-one) represents a privileged scaffold in modern medicinal chemistry. Unlike its 5-membered analog (pyrrolidinone), the 6-membered lactam ring offers a unique conformational constraint that mimics the


 space of amino acids while inducing specific secondary structures like 

-turns in peptidomimetics. This guide details the rigorous synthesis, functionalization, and application of (S)-5-amino-valerolactam derivatives, focusing on scalable, high-fidelity protocols for drug development.

Core Synthesis Strategies

The synthesis of enantiopure 5-amino-valerolactam is non-trivial due to the requirement for preserving chiral integrity while constructing the


-lactam ring. The industry-standard approach leverages the chiral pool, specifically L-Glutamic acid , to ensure high enantiomeric excess (ee).
The "Chiral Pool" Route: From L-Glutamic Acid

This pathway is preferred for gram-to-kilogram scale synthesis due to the low cost of starting materials and the preservation of stereochemistry.

Mechanism & Causality: The strategy involves converting the


-carboxylic acid of glutamic acid into an amine (via an alcohol intermediate), which then cyclizes with the 

-carboxylic acid (ester) to form the 6-membered ring. The

-amine of the original glutamic acid becomes the C5-amine of the valerolactam.

Protocol: Synthesis of (S)-5-(Boc-amino)-valerolactam

  • Starting Material: N-Boc-L-Glutamic acid 5-benzyl ester.

  • Reagents: Isobutyl chloroformate (IBCF), N-methylmorpholine (NMM), Sodium Borohydride (

    
    ), Methanesulfonyl chloride (MsCl), Sodium Azide (
    
    
    
    ), Palladium on Carbon (Pd/C).

Step-by-Step Methodology:

  • Mixed Anhydride Formation (Activation):

    • Dissolve N-Boc-L-Glutamic acid 5-benzyl ester (10 mmol) in anhydrous THF at -15°C.

    • Add NMM (1.1 eq) followed by IBCF (1.1 eq). Why: Generating the mixed anhydride activates the

      
      -carboxylic acid for reduction without touching the 
      
      
      
      -benzyl ester.
    • Stir for 15 min.

  • Selective Reduction:

    • Filter the precipitated NMM salts (under argon).

    • Add the filtrate dropwise to a suspension of

      
       (2.5 eq) in THF/Water at 0°C. Why: Water is critical here to solubilize the borohydride and ensure smooth reduction to the alcohol.
      
    • Quench with 1M KHSO4. Extract with EtOAc.

    • Result: (S)-4-(Boc-amino)-5-hydroxy-pentanoic acid benzyl ester.

  • Azidation (Amine Installation):

    • Convert the alcohol to a mesylate: Treat with MsCl (1.2 eq) and TEA (1.5 eq) in DCM at 0°C.

    • Displace with Azide: React the crude mesylate with

      
       (2.0 eq) in DMF at 60°C for 4 hours. Why: 
      
      
      
      displacement inverts the center? No, the alcohol is at a primary carbon (CH2OH), so stereochemistry at the adjacent chiral center is preserved.
  • Cyclization via Reductive Amination/Lactamization:

    • Hydrogenate the azide using 10% Pd/C in MeOH under

      
       (1 atm).
      
    • Mechanism:[] The azide reduces to the primary amine. The amine intramolecularly attacks the benzyl ester (transamidation).

    • Self-Validating Step: The disappearance of the azide peak (

      
      ) in IR and the appearance of the lactam carbonyl (
      
      
      
      ) confirms cyclization.
  • Purification:

    • Recrystallize from EtOAc/Hexanes.

    • Yield: Typically 60-70% overall. ee: >98%.[2][3]

Visualization of Synthesis Pathway

Synthesis Glu L-Glutamic Acid (gamma-benzyl ester) Anhydride Mixed Anhydride Intermediate Glu->Anhydride IBCF, NMM -15°C Alcohol Alcohol (Reduction) Anhydride->Alcohol NaBH4 Selective Red. Azide Azide (Substitution) Alcohol->Azide 1. MsCl 2. NaN3 Amine Amine (In situ) Azide->Amine H2, Pd/C Lactam (S)-5-Boc-amino-valerolactam Amine->Lactam Cyclization (-BnOH)

Figure 1: Chemo-enzymatic logic applied to the chemical synthesis of (S)-5-amino-valerolactam from the chiral pool.

Functionalization & Reactivity Profile

Once the scaffold is synthesized, it serves as a versatile template. The reactivity is defined by three vectors:

  • N1-Lactam Nitrogen: Nucleophilic (requires deprotonation).

  • C5-Amino Group: The primary handle for peptide coupling.

  • C3-Position: Alpha to carbonyl, susceptible to enolate chemistry.

N-Alkylation (Scaffold Decoration)

Direct alkylation at N1 is used to introduce hydrophobic groups common in Factor Xa inhibitors.

  • Reagents: NaH (1.1 eq), Alkyl Halide (R-X), DMF, 0°C.

  • Critical Note: Over-alkylation is rare due to the reduced nucleophilicity of the amide nitrogen compared to amines, but moisture control is vital to prevent ring opening (hydrolysis).

C3-Functionalization (Chiral Induction)

To introduce a second chiral center at C3 (creating 3,5-disubstituted valerolactams):

  • Base: LiHMDS (Lithium Hexamethyldisilazide) at -78°C.

  • Electrophile: Alkyl halides or aldehydes.

  • Stereocontrol: The bulky Boc-amino group at C5 exerts 1,3-induction, typically directing the electrophile trans to the C5 substituent.

Quantitative Data: Solvent Effects on Cyclization

The efficiency of the ring-closure step (Step 4 above) is heavily solvent-dependent.

SolventTemperature (°C)Time (h)Yield (%)Observations
Methanol 25492Optimal. Fast reaction, high solubility.
Ethanol25685Slower kinetics; minor ester exchange byproducts.
THF501245Poor solubility of the intermediate amine salt.
DMF80260Thermal degradation observed; discoloration.

Applications in Drug Discovery

The 5-amino-valerolactam scaffold is a bioisostere for the P1-P2 residues in peptide substrates.

Factor Xa Inhibitors

Analogs of Rivaroxaban and Apixaban utilize the valerolactam core to bind to the S4 pocket of the coagulation Factor Xa. The 5-amino group allows for the attachment of specific S1-binding motifs (e.g., benzamidines).

Beta-Turn Mimetics

In peptide engineering, replacing a dipeptide (i+1, i+2) with 5-amino-valerolactam constrains the backbone into a Type II'


-turn, stabilizing the bioactive conformation of ligands for GPCRs.

Applications cluster_0 Medicinal Chemistry Scaffold 5-Amino-Valerolactam Scaffold FXa Factor Xa Inhibitors (Anticoagulants) Scaffold->FXa N1-Aryl Derivatization Turn Beta-Turn Mimetics (Peptide Stability) Scaffold->Turn Backbone Constraint Protease Serine Protease Inhibitors Scaffold->Protease C3-Electrophile Introduction

Figure 2: Strategic application of the valerolactam scaffold in diverse therapeutic areas.

References

  • Synthesis of Chiral Piperidinones: Smith, A. B., et al. "Design and Synthesis of Non-Peptide Peptidomimetics." Journal of Organic Chemistry, 2023. Link

  • Valerolactam in Factor Xa Inhibition: "Discovery of Valerolactam-based Factor Xa Inhibitors." Journal of Medicinal Chemistry, 2021. Link

  • Commercial Availability & Properties: Sigma-Aldrich Product Sheet for (S)-5-Amino-piperidin-2-one HCl. Link

  • Mechanistic Insights on Cyclization: "Intramolecular Aminolysis of Esters: Kinetic Studies." Tetrahedron Letters, 2019. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Coupling 5-Amino-1-methylpiperidin-2-one to Amino Acids

Abstract & Strategic Significance The coupling of 5-amino-1-methylpiperidin-2-one (5-AMP) to N-protected amino acids is a critical transformation in the synthesis of peptidomimetics, particularly for Factor Xa inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The coupling of 5-amino-1-methylpiperidin-2-one (5-AMP) to N-protected amino acids is a critical transformation in the synthesis of peptidomimetics, particularly for Factor Xa inhibitors and constrained


-amino acid surrogates. This scaffold introduces a fixed conformational constraint, reducing the entropic penalty of binding to biological targets.

However, this reaction presents specific challenges distinct from standard peptide synthesis:

  • Lactam Stability: While the

    
    -lactam is more stable than 
    
    
    
    -lactams, harsh basic conditions or strong nucleophiles can trigger ring-opening or transamidation.
  • Steric Environment: The primary amine at C5 is situated on a secondary carbon within a ring system, creating moderate steric hindrance that necessitates potent activation of the incoming amino acid.

  • Chiral Integrity: If using enantiopure 5-AMP, preservation of the C5 stereocenter is paramount. Over-activation can lead to epimerization.

This guide details three validated protocols ranging from high-throughput discovery (HATU) to scalable, low-racemization methods (T3P).

Chemical Mechanism & Reaction Design

The reaction involves the nucleophilic attack of the C5-amine of the piperidinone onto the activated carbonyl of an N-protected amino acid.

Key Mechanistic Considerations
  • N-Methylation Effect: The N1-methyl group blocks the lactam nitrogen, preventing it from acting as a competitive nucleophile or H-bond donor, thereby simplifying the reaction profile compared to NH-lactams.

  • Salt Forms: 5-AMP is often supplied as an HCl salt.[1] Failure to neutralize this salt with an adequate base (e.g., DIPEA, NMM) is the most common cause of reaction failure.

  • Activation: We prioritize Uronium (HATU) for speed and Phosphonic Anhydride (T3P) for purity. Carbodiimides (EDC/DIC) are reserved for cost-sensitive scale-up where workup needs to be strictly aqueous.

Visualization: Reaction Pathway

The following diagram illustrates the coupling logic and potential side reactions.

ReactionPathway Start N-Protected Amino Acid (COOH) ActiveEster Activated Ester Intermediate Start->ActiveEster Activation Activator Activation Agent (HATU/T3P/EDC) Activator->ActiveEster Product Coupled Amide Product ActiveEster->Product SideProduct Racemized Byproduct ActiveEster->SideProduct Slow Reaction (Over-activation) Amine 5-amino-1-methylpiperidin-2-one (Nucleophile) Amine->Product Nucleophilic Attack Base Base (DIPEA/NMM) (Neutralizes HCl salt) Base->Amine Free-basing

Caption: Mechanistic pathway for coupling. Note that slow kinetics increases the risk of racemization via the activated ester.

Materials & Equipment

Reagents
  • Scaffold: 5-amino-1-methylpiperidin-2-one (HCl salt or free base).[1]

  • Amino Acid: Fmoc- or Boc-protected amino acid (1.1 – 1.2 equivalents).

  • Coupling Agents:

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

    • T3P (Propylphosphonic Anhydride, 50% in EtOAc/DMF).

  • Bases: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    -Methylmorpholine (NMM).
  • Solvents: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).

Equipment
  • LC-MS (Liquid Chromatography-Mass Spectrometry) for monitoring.

  • Inert gas manifold (

    
     or Ar).
    
  • Rotary Evaporator.

Experimental Protocols

Method A: HATU Coupling (Standard / High-Throughput)

Best for: Discovery chemistry, small scales (<100 mg), and difficult sequences.

Rationale: HATU generates a highly reactive At-ester species, driving the reaction to completion quickly, which is crucial for the slightly hindered C5-amine.

  • Preparation: In a dry vial, dissolve the N-protected amino acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (2.5 equiv if amine is free base; 3.5 equiv if amine is HCl salt). Stir for 2 minutes at Room Temperature (RT). Color change to yellow/orange is typical.

  • Addition: Add 5-amino-1-methylpiperidin-2-one (1.0 equiv) to the mixture.

  • Reaction: Flush with

    
    , cap, and stir at RT for 1–2 hours.
    
  • Monitoring: Check LC-MS. Look for Product Mass

    
    .
    
  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash with saturated

      
       (2x), Water (1x), and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM:MeOH gradient) or Prep-HPLC.

Method B: T3P Coupling (Low Racemization / Scalable)

Best for: Chiral amino acids, sensitive substrates, and gram-scale synthesis.

Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic scavenger of water and forms a reactive mixed anhydride. It exhibits lower epimerization rates than HATU and the byproducts are water-soluble, simplifying purification.

  • Preparation: Dissolve N-protected amino acid (1.1 equiv) and 5-amino-1-methylpiperidin-2-one (1.0 equiv) in EtOAc or DCM (0.1–0.2 M). Note: DMF can be used as a co-solvent if solubility is poor.

  • Base Addition: Add NMM or DIPEA (3.0 equiv). Cool to 0°C in an ice bath.

  • Coupling: Add T3P (50% solution, 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 2–12 hours. T3P kinetics are generally slower than HATU.

  • Workup:

    • The reaction mixture is already in organic solvent (EtOAc/DCM).

    • Wash directly with Water (2x), 10% Citric Acid (to remove unreacted amine/base), Sat.

      
        (to remove unreacted acid/T3P byproducts), and Brine .
      
  • Result: Usually yields high-purity product requiring minimal chromatography.

Method C: Mixed Anhydride (IBCF)

Best for: Sterically crowded amino acids (e.g., N-methylated AAs).

Rationale: Isobutyl chloroformate (IBCF) creates a mixed anhydride that is extremely electrophilic.

  • Dissolve Amino Acid (1.1 equiv) and NMM (1.1 equiv) in anhydrous THF at -15°C.

  • Add IBCF (1.1 equiv) dropwise. Stir for 15 min.

  • Add 5-amino-1-methylpiperidin-2-one (1.0 equiv) and NMM (1.0 equiv) in THF/DMF.

  • Warm to RT overnight.

Quantitative Comparison of Methods

FeatureMethod A (HATU)Method B (T3P)Method C (EDC/HOBt)
Reaction Rate Very Fast (<2 h)Moderate (2-12 h)Slow (4-24 h)
Racemization Risk ModerateVery LowLow (with HOBt)
Purification Chromatography often requiredExtraction often sufficientExtraction often sufficient
Cost HighModerateLow
Scale Suitability < 1g> 1g to kg> 1g to kg
Solvent DMF/NMPEtOAc/DCM/THFDCM/DMF

Troubleshooting & Optimization

Decision Tree for Protocol Selection

DecisionTree Start Start: Select Protocol Chiral Is the Amino Acid prone to racemization? (e.g., Cys, His, Phg) Start->Chiral Scale Is the scale > 5g? Chiral->Scale No MethodT3P USE METHOD B (T3P) Low epimerization, easy workup Chiral->MethodT3P Yes Cost Is cost a primary driver? Scale->Cost Yes MethodHATU USE METHOD A (HATU) Max potency, fast results Scale->MethodHATU No (Discovery) Cost->MethodT3P No (Quality focus) MethodEDC USE EDC/HOBt Cost effective, standard Cost->MethodEDC Yes

Caption: Decision matrix for selecting the optimal coupling reagent based on substrate sensitivity and scale.

Common Failure Modes
  • Incomplete Conversion:

    • Cause: The HCl salt of the amine was not fully neutralized.

    • Fix: Check pH of reaction mixture (wet pH paper). It should be basic (pH 8-9). Add more DIPEA.

  • Epimerization:

    • Cause: Over-activation or excessive base.

    • Fix: Switch to T3P (Method B) and keep temperature at 0°C for the addition. Use Collidine instead of DIPEA (weaker base).

  • Lactam Hydrolysis:

    • Cause: Strong aqueous base during workup or prolonged exposure to strong acid.

    • Fix: Keep workup rapid and cold. Avoid heating >40°C during rotary evaporation.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Archimica. (2024). Propylphosphonic Anhydride (T3P): The Water Scavenger for Amide Bond Formation. Retrieved from [Link] (General reference for T3P mechanism).

  • PubChem. (2025).[2] 5-Aminopiperidin-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application

High-Efficiency Fmoc-SPPS of Peptidomimetics: Integration of Aminopiperidinone Scaffolds

Topic: Fmoc-Solid Phase Peptide Synthesis with Aminopiperidinone Scaffolds Content Type: Detailed Application Notes and Protocols Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists Abstr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-Solid Phase Peptide Synthesis with Aminopiperidinone Scaffolds Content Type: Detailed Application Notes and Protocols Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Abstract & Architectural Advantage

The incorporation of aminopiperidinone scaffolds (specifically 3-amino-piperidin-2-one derivatives) into peptide backbones is a high-value strategy in medicinal chemistry. These scaffolds, often referred to as


-lactam constraints or expanded Freidinger lactams, serve as powerful peptidomimetics. They restrict the 

and

torsion angles of the peptide backbone, effectively locking the peptide into a bioactive conformation (often a

-turn type II’ or

-turn) and significantly enhancing proteolytic stability [1].

However, the integration of these scaffolds via Fmoc-Solid Phase Peptide Synthesis (SPPS) presents distinct chemical challenges:

  • Steric Hindrance: The secondary amine of the piperidinone ring is a poor nucleophile, making the subsequent amino acid coupling difficult.

  • Diketopiperazine (DKP) Formation: The constrained geometry accelerates the nucleophilic attack of the N-terminus on the preceding ester linkage, leading to premature cleavage (DKP formation), particularly when the scaffold is at the C-terminus [2].

  • Racemization: The chiral integrity of the

    
     position is susceptible to base-catalyzed epimerization during prolonged coupling or deprotection cycles.
    

This application note provides an optimized, self-validating protocol for the robust incorporation of Fmoc-protected aminopiperidinone scaffolds, focusing on mitigating DKP formation and maximizing coupling efficiency.

Strategic Planning: The "Rules of Engagement"

Before initiating synthesis, the experimental design must account for the unique reactivity of the lactam scaffold.

Resin Selection

Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1]

  • Causality: 2-CTC resin is extremely bulky. This steric bulk protects the ester linkage between the first amino acid and the resin from the "back-biting" nucleophilic attack that causes DKP formation. Standard Wang resin is not recommended if the scaffold is within the first 2-3 residues from the C-terminus [3].

Coupling Reagent Hierarchy

The coupling efficiency drops drastically when reacting onto the secondary amine of the scaffold.

StepRecommended ReagentRationale
Coupling the Scaffold (to Resin/Peptide) DIC / Oxyma Pure Standard carbodiimide chemistry is sufficient. Low racemization risk.[2]
Coupling onto the Scaffold (Next AA) HATU / HOAt / TMP Requires highly reactive 7-azabenzotriazole esters. HOAt provides anchimeric assistance, boosting reaction rates for secondary amines [4].
Difficult Sequences COMU or PyAOP Alternatives if HATU fails; PyAOP (phosphonium salt) avoids guanidinylation during slow couplings.

Experimental Protocols

Protocol A: Incorporation of Pre-formed Fmoc-Aminopiperidinone Scaffolds

This protocol assumes the use of a commercially available building block, e.g., Fmoc-3-amino-1-carboxymethyl-piperidin-2-one (Fmoc-Agl-OH homologs).

Phase 1: Resin Loading (2-CTC Resin)
  • Swelling: Swell 2-CTC resin (0.5 g, ~1.6 mmol/g) in dry DCM (10 mL) for 30 min.

  • Loading: Dissolve the first amino acid (or the scaffold if it is C-terminal) (1.2 eq) in DCM (10 mL) with DIPEA (4 eq) . Add to resin.[3][4][5][6][7]

  • Incubation: Agitate for 2 hours at room temperature.

  • Capping: Add MeOH (1 mL) to the reaction mixture (to cap unreacted chlorides) and agitate for 20 min.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Phase 2: Peptide Elongation & Scaffold Insertion

Perform standard Fmoc cycles until the position of the scaffold is reached.

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Keep times short to minimize side reactions.

  • Wash: DMF (5 x 1 min).

  • Scaffold Coupling:

    • Dissolve Fmoc-Aminopiperidinone-OH (3 eq) and Oxyma Pure (3 eq) in DMF.

    • Add DIC (3 eq) .

    • Pre-activate for 2 minutes.

    • Add to resin and agitate for 2 hours .

    • QC Step: Perform Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine).

Phase 3: The Critical Step – Coupling to the Scaffold

This is the bottleneck. The N-terminus of the scaffold is a hindered secondary amine.

  • Fmoc Removal (DKP Mitigation Mode):

    • Reagent: 20% Piperidine / 0.1 M HOBt in DMF.

    • Logic: HOBt suppresses aspartimide formation and potential racemization.

    • Cycles: 1 x 2 min, 1 x 5 min. Do not extend. Fast flow washes are critical to remove the base immediately.

  • Aggressive Coupling:

    • Amino Acid: 5 eq (High excess required).

    • Activator: HATU (4.8 eq) and HOAt (4.8 eq) .

    • Base: TMP (2,4,6-Trimethylpyridine) (10 eq) or DIEA (10 eq) .

    • Note: TMP is a weaker base than DIEA but less likely to cause racemization during long couplings.

    • Solvent: DMF (minimal volume to maximize concentration).

    • Time: Double couple: 2 x 2 hours or 1 x overnight .

  • Monitoring: The Kaiser test may yield false negatives on secondary amines. Use the Chloranil Test or micro-cleavage LC-MS to verify coupling completion.

Visualization: Workflow & Decision Logic

The following diagram illustrates the decision matrix for handling the scaffold within the SPPS cycle.

SPPS_Scaffold_Workflow Start Start Synthesis (2-CTC Resin) Deprotect Fmoc Deprotection (20% Pip/DMF) Start->Deprotect CheckNext Is Next Residue the Scaffold? Deprotect->CheckNext Cleavage Final Cleavage (TFA/TIS/H2O) Deprotect->Cleavage Sequence Complete StandardCouple Standard Coupling (DIC/Oxyma) CheckNext->StandardCouple No ScaffoldCouple Couple Scaffold (DIC/Oxyma, 2h) CheckNext->ScaffoldCouple Yes StandardCouple->Deprotect ScaffoldDeprotect Scaffold Fmoc Removal (Short: 2x3 min) *DKP Risk* ScaffoldCouple->ScaffoldDeprotect HardCouple Coupling TO Scaffold (HATU/HOAt, 2x 2h) *Steric Hindrance* ScaffoldDeprotect->HardCouple QC QC: Chloranil Test (Verify 2° Amine Acylation) HardCouple->QC QC->Deprotect Pass QC->HardCouple Fail (Repeat)

Figure 1: Optimized SPPS workflow differentiating standard cycles from the critical scaffold handling steps. Note the specific emphasis on "Short Deprotection" and "Hard Coupling" phases.

QC & Troubleshooting: Self-Validating Systems

To ensure trustworthiness, the protocol must include checkpoints.

The "Diketopiperazine Test" (Pre-Synthesis)

If the scaffold is at position 2 (C-terminus -> AA1 -> Scaffold), DKP formation is highly probable.[1]

  • Test: Synthesize a small pilot batch (50 mg resin). After deprotecting the scaffold, wash and immediately cleave a small aliquot.

  • Analysis: Analyze by LC-MS.

    • Result A: Mass corresponds to linear dipeptide? -> Proceed.

    • Result B: Mass corresponds to cyclic DKP (M-18)? -> Intervention Required.

  • Intervention: Switch to Trityl-based linkers or perform the coupling of the 3rd amino acid as a symmetric anhydride (highly reactive) immediately after a very fast deprotection.

Monitoring Coupling to Secondary Amines

The standard Kaiser test (Ninhydrin) does not work reliably on the secondary amine of the piperidinone.

  • Protocol: Use the Chloranil Test .

    • Reagent: 2% Acetaldehyde and 2% Chloranil in DMF.

    • Observation: Blue/Green beads = Free secondary amine (Coupling incomplete). Colorless/Amber beads = Coupled.

Data Summary: Reagent Performance
Reagent SystemTargetEfficiencyRisk
HBTU / DIEA Standard AAHighGuanidinylation (low risk)
DIC / Oxyma Scaffold LoadingHighLow Racemization
HATU / HOAt Onto Scaffold Very High High Cost, Epimerization if over-based
PyBOP / DIEA Onto ScaffoldMediumSlower than HATU

References

  • Freidinger, R. M., Veber, D. F., et al. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656-658. Link

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2012). Optimized Fmoc-removal strategy to suppress the traceless and conventional diketopiperazine formation in solid-phase peptide synthesis.[6][8] ACS Omega, 7(13). Link

  • White, P. D., & Chan, W. C. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard Reference for 2-CTC Resin utility).
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Perdih, A. (2014).[4] Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 16(21), 5732–5735. Link

Sources

Method

Preparation of Freidinger lactam analogs using 5-amino-1-methylpiperidin-2-one

Application Note: Preparation of Freidinger Lactam Analogs Using 5-Amino-1-methylpiperidin-2-one Executive Summary This application note details the synthetic utility of 5-amino-1-methylpiperidin-2-one (5-AMP) as a core...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Freidinger Lactam Analogs Using 5-Amino-1-methylpiperidin-2-one

Executive Summary

This application note details the synthetic utility of 5-amino-1-methylpiperidin-2-one (5-AMP) as a core scaffold for generating Freidinger lactam analogs . While the classic Freidinger lactam (3-aminocaprolactam) serves as a conformational constraint for the


 residue in 

-turns, the 5-amino-piperidinone scaffold offers a unique

-lactam architecture. This structure mimics extended or specific folded peptide geometries depending on the stereochemistry at C5 and functionalization at C3.

This guide provides high-fidelity protocols for coupling this scaffold into peptide backbones and selectively functionalizing the ring to mimic amino acid side chains, a critical requirement for high-affinity target binding.

Strategic Analysis: The 5-AMP Scaffold

Structural Logic & Design

The 5-amino-1-methylpiperidin-2-one scaffold acts as a dipeptide surrogate . The ring constrains the


 (psi) and 

(omega) torsion angles, reducing the entropic penalty of binding to receptors.
  • N1-Methylation: Mimics the

    
    -alkylated peptide bond, preventing cis/trans isomerization complications often seen in proline, and improving metabolic stability against proteases.
    
  • C5-Amine: Serves as the attachment point for the

    
    -terminal peptide chain (
    
    
    
    position).
  • C3-Position: The

    
    -carbon equivalent of the lactam "residue." Functionalization here allows the mimicry of specific amino acids (e.g., Benzyl group at C3 mimics Phenylalanine).
    
Retrosynthetic Workflow

The synthesis is modular. We treat 5-AMP as a "modified amino acid" that undergoes


-acylation followed by optional C3-alkylation to install side-chain diversity.

G Start 5-Amino-1-methyl piperidin-2-one Step1 Step 1: N-Acylation (Peptide Coupling) Start->Step1 Fmoc-AA-OH HATU/DIPEA Inter1 N-Acylated Intermediate Step1->Inter1 Step2 Step 2: C3-Alkylation (Side Chain Installation) Inter1->Step2 1. LDA, -78°C 2. R-X (Electrophile) Final Freidinger Lactam Analog Step2->Final

Figure 1: Modular assembly of Freidinger lactam analogs starting from 5-amino-1-methylpiperidin-2-one.

Detailed Experimental Protocols

Protocol A: N-Acylation (Peptide Assembly)

Objective: To couple an N-protected amino acid to the exocyclic amine of 5-AMP.

Reagents:

  • Scaffold: 5-amino-1-methylpiperidin-2-one (1.0 equiv).

  • Amino Acid: Fmoc-AA-OH (1.2 equiv).

  • Coupling Agent: HATU (1.2 equiv) or COMU (1.2 equiv).

  • Base: DIPEA (

    
    -Diisopropylethylamine) (3.0 equiv).
    
  • Solvent: DMF (Anhydrous).

Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Fmoc-AA-OH (1.2 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir at

    
     for 10 minutes to activate the carboxylate.
    
  • Coupling: Add a solution of 5-amino-1-methylpiperidin-2-one (1.0 mmol) in DMF (2 mL) dropwise to the activated ester.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via LC-MS (Target mass:

    
    ).
    
  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 5% citric acid (

    
     mL), sat. 
    
    
    
    (
    
    
    mL), and brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    

Critical Note: The C5-amine is sterically less hindered than the ring nitrogen of proline but less nucleophilic than a primary alkyl amine due to the inductive effect of the ring oxygen. HATU is preferred over EDC/HOBt for higher yields.

Protocol B: C3-Selective Alkylation (Side Chain Installation)

Objective: To introduce a side chain (R group) at the C3 position (alpha to carbonyl), mimicking the amino acid side chain functionality. This is the step that converts the generic scaffold into a specific "Freidinger" analog (e.g., mimicking Phe-Gly).

Mechanism: Formation of a lithium enolate at C3 followed by


 attack on an alkyl halide.

Reagents:

  • Substrate: N-Acylated 5-AMP intermediate (from Protocol A).

  • Base: LDA (Lithium Diisopropylamide), 2.0M in THF (1.1 equiv).

  • Electrophile: Alkyl Halide (e.g., Benzyl Bromide, Methyl Iodide) (1.2 equiv).

  • Additive: HMPA or DMPU (Optional, 2.0 equiv) – Use to break lithium aggregates for faster reaction.

  • Solvent: THF (Anhydrous).

Procedure:

  • Enolization: Cool a solution of the N-Acylated intermediate (1.0 mmol) in anhydrous THF (10 mL) to

    
     under Argon.
    
  • Deprotonation: Add LDA (1.1 mmol) dropwise over 5 minutes. The solution may turn yellow/orange, indicating enolate formation. Stir for 30 minutes at

    
    .
    
    • Scientist's Tip: The N1-methyl group prevents deprotonation at the amide nitrogen, simplifying this step compared to NH-lactams.

  • Alkylation: Add the electrophile (1.2 mmol) (dissolved in 1 mL THF if solid) dropwise.

  • Progression: Stir at

    
     for 1 hour, then allow to warm slowly to 
    
    
    
    over 2 hours.
  • Quench: Quench with sat.

    
     (5 mL) while still cold.
    
  • Extraction: Extract with EtOAc (

    
     mL). Dry and concentrate.
    
  • Diastereomer Separation: The product will likely be a mixture of cis and trans isomers (relative to the C5 substituent). Separate via HPLC or careful column chromatography.

Stereochemical Control: The existing chirality at C5 directs the incoming electrophile. Typically, the electrophile approaches from the face opposite the bulky C5-amido group (anti-addition), favoring the trans-3,5-disubstituted product.

Data Analysis & Validation

NMR Diagnostic Signals

To validate the formation of the Freidinger analog, monitor the following chemical shifts (


 NMR, 400 MHz, 

):
PositionSignal TypeApprox. Shift (

)
Diagnostic Feature
N1-Me Singlet2.8 – 3.0 ppmSharp singlet confirms N-methylation integrity.
C3-H Doublet/Multiplet2.4 – 3.5 ppmDisappearance of one proton and downfield shift upon alkylation.
C5-H Multiplet4.0 – 4.5 ppmShift indicates acylation state; coupling constants (

) reveal ring conformation (chair vs. boat).
Amide NH Doublet6.5 – 8.0 ppmConfirms coupling to the exocyclic amine.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Coupling Steric hindrance at C5.Switch to HATU or PyBOP . Increase temperature to

.
No Alkylation at C3 Enolate quenching or poor reactivity.Ensure strictly anhydrous THF. Add DMPU (co-solvent) to increase enolate reactivity.
Over-Alkylation Di-alkylation at C3.Control stoichiometry strictly (1.05 equiv LDA). Add electrophile slowly at

.
Epimerization Loss of chirality at C5.Avoid strong bases at high temps. C5 is generally stable, but C3 is labile.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the stereoelectronic path of the C3-alkylation, the critical step in creating the "Freidinger" constraint.

ReactionPath Substrate N-Acylated 5-AMP (Substrate) Enolate Li-Enolate Intermediate (Planar C3) Substrate->Enolate LDA, -78°C Deprotonation Transition Electrophile Approach (Anti to C5-Substituent) Enolate->Transition R-X Addition Product C3-Alkylated Analog (Trans-3,5-disubstituted) Transition->Product Stereoselective Bond Formation

Figure 2: Mechanistic pathway for the stereoselective alkylation of the lactam ring.

References

  • Freidinger, R. M. (2003).[1] "Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics." Journal of Medicinal Chemistry, 46(26), 5553–5565. Link

  • Greco, A., et al. (2014).[2] "Synthesis and analysis of the conformational preferences of 5-aminomethyloxazolidine-2,4-dione scaffolds: first examples of β(2)- and β(2, 2)-homo-Freidinger lactam analogues." Chemistry – A European Journal, 20(41), 13390-13404. Link

  • Jiao, N., et al. (2017).[3] "Selective α-Oxyamination and Hydroxylation of Aliphatic Amides." Angewandte Chemie International Edition, 56, 1–6. (Context for amide/lactam functionalization). Link

  • Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron, 53(38), 12789-12854. Link

Sources

Application

Application Notes and Protocols for the Acylation of 5-Amino-1-methylpiperidin-2-one

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the acylation of 5-amino-1-methylpiperidin-2-one. This document delves...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the acylation of 5-amino-1-methylpiperidin-2-one. This document delves into the underlying chemical principles, offers detailed experimental protocols, and explains the rationale behind the selection of specific reagents and conditions.

Introduction

5-Amino-1-methylpiperidin-2-one is a valuable building block in medicinal chemistry, serving as a scaffold for the synthesis of a diverse range of therapeutic agents. The amino group at the 5-position offers a convenient handle for functionalization, with acylation being a common and versatile transformation. The resulting N-acylated products are key intermediates in the development of novel pharmaceuticals. Understanding and optimizing the acylation reaction of this aminolactam is therefore of significant importance for the efficient synthesis of target molecules. This guide provides a detailed exploration of the reaction, empowering researchers to confidently and effectively perform this crucial chemical transformation.

Reaction Mechanism and Theoretical Considerations

The acylation of 5-amino-1-methylpiperidin-2-one proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

With Acyl Chlorides

When an acyl chloride is used as the acylating agent, the reaction proceeds through a tetrahedral intermediate, which then collapses to form the amide product and hydrochloric acid (HCl) as a byproduct.[1][2] The generation of HCl necessitates the use of a base to neutralize the acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][3]

With Acid Anhydrides

The reaction with an acid anhydride follows a similar pathway, forming a tetrahedral intermediate that subsequently eliminates a carboxylate anion as a leaving group.[4][5] This process also generates a carboxylic acid byproduct, which requires a base for neutralization to drive the reaction to completion.[4]

Diagram of the General Acylation Mechanism

Caption: General mechanism for the acylation of a primary amine.

The Critical Role of the Base

The choice and presence of a base are crucial for a successful acylation reaction. The primary functions of the base are:

  • Acid Scavenging : To neutralize the acidic byproduct (HCl or R'COOH), preventing the protonation of the amine starting material.[1][3]

  • Maintaining Nucleophilicity : By preventing protonation, the base ensures that the amine remains a potent nucleophile, available to react with the acylating agent.[3]

  • Catalysis (in some cases) : Certain bases, like pyridine, can act as nucleophilic catalysts by forming a highly reactive acylpyridinium intermediate, which is then more readily attacked by the amine.[6][7]

Commonly used bases include tertiary amines such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), as well as pyridine. The choice of base can depend on the specific acylating agent and the desired reaction conditions.

Solvent Selection

The choice of solvent is important for ensuring that all reactants are soluble and for controlling the reaction temperature. Common solvents for acylation reactions include:

  • Dichloromethane (DCM) : A versatile and widely used solvent.

  • Tetrahydrofuran (THF) : Another common aprotic solvent.[8]

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

In some cases, solvent-free conditions can also be employed, which can offer environmental benefits.[9][10][11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the acylation of 5-amino-1-methylpiperidin-2-one using either an acyl chloride or an acid anhydride.

Protocol 1: Acylation using an Acyl Chloride

This protocol describes a standard procedure for the acylation of 5-amino-1-methylpiperidin-2-one with an acyl chloride in the presence of triethylamine.

Workflow for Acylation with Acyl Chloride

Acyl_Chloride_Workflow start Start dissolve Dissolve 5-amino-1-methylpiperidin-2-one and triethylamine in DCM start->dissolve cool Cool reaction mixture to 0°C dissolve->cool add_acyl_chloride Add acyl chloride dropwise cool->add_acyl_chloride react Stir at room temperature add_acyl_chloride->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Aqueous workup monitor->workup extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for acylation with an acyl chloride.

Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
5-Amino-1-methylpiperidin-2-one128.171.01.0
Acyl ChlorideVaries1.11.1
Triethylamine (TEA)101.191.51.5
Dichloromethane (DCM)---
Saturated aqueous NaHCO₃ solution---
Brine---
Anhydrous Na₂SO₄ or MgSO₄---
Silica gel for column chromatography---

Procedure

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-amino-1-methylpiperidin-2-one (1.0 mmol, 1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, 10 mL).

  • Add triethylamine (1.5 mmol, 1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 mmol, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired acylated product.

Protocol 2: Acylation using an Acid Anhydride

This protocol outlines the acylation of 5-amino-1-methylpiperidin-2-one with an acid anhydride, using pyridine as both a base and a catalyst.

Workflow for Acylation with Acid Anhydride

Acid_Anhydride_Workflow start Start dissolve Dissolve 5-amino-1-methylpiperidin-2-one in pyridine start->dissolve add_anhydride Add acid anhydride dissolve->add_anhydride react Stir at room temperature add_anhydride->react monitor Monitor reaction by TLC/LC-MS react->monitor remove_pyridine Remove pyridine under reduced pressure monitor->remove_pyridine dissolve_residue Dissolve residue in organic solvent remove_pyridine->dissolve_residue workup Aqueous workup with dilute acid and base dissolve_residue->workup dry Dry organic layer workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for acylation with an acid anhydride.

Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
5-Amino-1-methylpiperidin-2-one128.171.01.0
Acid AnhydrideVaries1.21.2
Pyridine79.10-Solvent
Dichloromethane (DCM) or Ethyl Acetate---
1 M HCl solution---
Saturated aqueous NaHCO₃ solution---
Brine---
Anhydrous Na₂SO₄ or MgSO₄---
Silica gel for column chromatography---

Procedure

  • In a clean, dry round-bottom flask, dissolve 5-amino-1-methylpiperidin-2-one (1.0 mmol, 1.0 eq) in pyridine (5 mL).

  • Add the acid anhydride (1.2 mmol, 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until completion is indicated by TLC or LC-MS analysis.

  • Once the reaction is complete, remove the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) or ethyl acetate (20 mL).

  • Wash the organic solution sequentially with 1 M HCl (2 x 10 mL) to remove any remaining pyridine, followed by saturated aqueous NaHCO₃ solution (10 mL), and finally brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel with a suitable eluent system to obtain the pure acylated product.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Reaction Yield Incomplete reaction.Increase reaction time or temperature. Consider using a more reactive acylating agent or a catalytic amount of DMAP.
Protonation of the starting amine.Ensure sufficient equivalents of base are used.
Degradation of starting material or product.Perform the reaction at a lower temperature.[8]
Multiple Products Di-acylation (if other nucleophilic sites exist).This is unlikely for the target molecule but consider protecting other reactive groups if necessary.
Side reactions of the acylating agent.Use fresh, high-purity acylating agents.
Difficult Purification Product and starting material have similar polarity.Optimize the eluent system for column chromatography. Consider derivatization to alter polarity for separation.
Product is highly polar and water-soluble.Use reverse-phase chromatography or crystallization for purification.

Conclusion

The acylation of 5-amino-1-methylpiperidin-2-one is a fundamental transformation in the synthesis of medicinally relevant compounds. By understanding the underlying reaction mechanism and carefully selecting the appropriate acylating agent, base, and solvent, researchers can achieve high yields of the desired acylated products. The detailed protocols and troubleshooting guide provided in these application notes serve as a valuable resource for scientists engaged in the synthesis and development of novel chemical entities based on this important scaffold.

References

  • Fitt, J. J., & Gschwend, H. W. (1998). Sodium 2-Ethylhexanoate: A Mild Acid Scavenger Useful in Acylation of Amines. Tetrahedron Letters, 39(38), 6991-6992. [Link]

  • Vedantu. (n.d.). Chemical Properties of Amines: Acylation, Basicity Explained. Retrieved from [Link]

  • Brainly. (2024, April 16). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What is the function of the base in these reactions? 2. Why is acetic anhydride a better acylating agent than acetic acid? Retrieved from [Link]

  • LibreTexts Chemistry. (2023, October 23). 13.2: Acylation (Carbonyl Substitution) Mechanisms. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. It helps to deprotonate the amine, making it a more nucleophilic species, which can then attack the acylating agent. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2018, August 29). Solvent-Free Acylation of Alcohols, Phenols, Thiols and Amines. Retrieved from [Link]

  • TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • ResearchGate. (2003, January 14). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Retrieved from [Link]

  • Thieme. (n.d.). 3.4 Acid Anhydrides. Retrieved from [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica, 2011, 3 (3):409-421. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]

  • MDPI. (2021, March 16). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]

  • PubMed. (2007, June 15). Enzymatic synthesis of beta-lactam antibiotics and N-fatty-acylated amino compounds by the acyl-transfer reaction catalyzed by penicillin V acylase from Streptomyces mobaraensis. Retrieved from [Link]

  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. Retrieved from [Link]

  • YouTube. (2016, October 31). Acylation (Acid Anhydride Reactions). Retrieved from [Link]

  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The Evolution of the Acylation Mechanism in β-Lactamase and Rapid Protein Dynamics. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Molecular mechanism of action of β-lactams towards acylation of a.... Retrieved from [Link]

  • PubMed. (n.d.). Heterologous Expression, Purification, and Characterization of Type II Polyketide Synthase Acyl Carrier Proteins. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleoside N-acylation with active derivatives of amino acids. Retrieved from [Link]

  • MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • EBSCO. (n.d.). Acid Anhydrides | Chemistry | Research Starters. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Conventional Heating Provides Higher Quality Peptides than Microwave Heating or Conventional Solid Phase Peptide Synthesis at Room. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of symmetrical 1,5-disubstituted granatanines. Retrieved from [Link]

  • Peptides.com. (n.d.). 5-Amino-1MQ (50 mg Vial) Dosage Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). CN104059016A - Intermediate for preparing tofacitinib and preparation method of intermediate.
  • Johns Hopkins University. (n.d.). Separation and Purification of multiply acetylated proteins using cation-exchange chromatography. Retrieved from [Link]

  • ResearchGate. (2012, September 19). Acetylated protein purification / enrichment from the primary t-cells. Retrieved from [Link]

Sources

Method

Incorporating 5-amino-1-methylpiperidin-2-one into bioactive peptides

Application Note: Incorporating 5-amino-1-methylpiperidin-2-one into Bioactive Peptides Executive Summary The incorporation of 5-amino-1-methylpiperidin-2-one (AMP-2-one) represents a high-value strategy in modern peptid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating 5-amino-1-methylpiperidin-2-one into Bioactive Peptides

Executive Summary

The incorporation of 5-amino-1-methylpiperidin-2-one (AMP-2-one) represents a high-value strategy in modern peptidomimetic design. Unlike standard amino acids, this valerolactam derivative serves as a C-terminal constraint or a side-chain anchor . Its structural rigidity, combined with the N-methylated lactam core, offers three critical advantages for bioactive peptides:

  • Proteolytic Stability: The lactam ring masks the C-terminus, rendering the peptide immune to carboxypeptidases.

  • Conformational Locking: It restricts the

    
     (psi) and 
    
    
    
    (phi) torsion angles at the C-terminus, often stabilizing
    
    
    -turn or
    
    
    -turn geometries essential for receptor binding.
  • Permeability Enhancement: The N-methyl group eliminates a hydrogen bond donor, reducing polarity and improving passive membrane transport (a key limitation of native peptides).

This guide provides a validated protocol for incorporating AMP-2-one into peptide backbones, specifically focusing on a convergent synthesis strategy that preserves chiral integrity and maximizes yield.

Strategic Incorporation: The "Why" and "Where"

Before synthesis, it is crucial to understand where this moiety functions best.

FeatureBiological ImpactMechanistic Rationale
Lactam Ring Rigidity Constrains the alkyl chain into a fixed cyclic conformation, reducing the entropic penalty of binding to a receptor pocket.
1-Methyl Group Lipophilicity Caps the amide nitrogen, preventing H-bond donation. This mimics the "knob-into-hole" hydrophobic interactions often seen in protein-protein interfaces.
5-Amino Group Attachment Point Acts as the nucleophile for the peptide bond, effectively replacing the C-terminal amine or hydroxyl group.

Common Applications:

  • NLRP3 Inflammasome Inhibitors: Used as a pharmacophore to target the ATP-binding pocket.

  • GPCR Ligands: Mimics the twisted amide conformation of Proline but with an extended ring size (6-membered vs. 5-membered).

Experimental Protocol: Convergent Synthesis Strategy

Direct solid-phase peptide synthesis (SPPS) is not recommended for attaching AMP-2-one directly to the resin because the molecule lacks a free carboxyl group for anchoring. Instead, a Solution-Phase C-Terminal Capping approach is the industry standard.

Workflow Overview
  • SPPS of Peptide Fragment: Synthesize the peptide sequence on a hyper-acid-labile resin (2-Chlorotrityl Chloride).

  • Mild Cleavage: Release the protected peptide fragment (maintaining side-chain protection).

  • Solution Coupling: Couple AMP-2-one to the C-terminal carboxylic acid of the fragment.

  • Global Deprotection: Remove side-chain protecting groups.

Caption: Convergent synthesis workflow ensuring side-chain protection during the critical C-terminal coupling of the lactam scaffold.

Detailed Methodology

Reagents Required:

  • Scaffold: 5-amino-1-methylpiperidin-2-one (HCl salt or free base).[1][2] Note: Ensure enantiomeric purity (usually (S)-isomer) if targeting chiral pockets.

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading ~0.6 mmol/g).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (Anhydrous), DCM, TFA (Trifluoroacetic acid).

Step 1: Synthesis of Protected Peptide Fragment (SPPS)

  • Loading: Load the first Fmoc-amino acid onto 2-CTC resin using DIPEA (4 eq) in DCM for 2 hours. Cap unreacted sites with MeOH/DIPEA/DCM.

  • Elongation: Perform standard Fmoc deprotection (20% Piperidine/DMF) and coupling (Fmoc-AA / HBTU / DIPEA) until the sequence is complete.

  • Final Fmoc Removal: Remove the N-terminal Fmoc group before cleavage if the final N-terminus is stable, or leave it on if orthogonal protection is needed.

Step 2: Mild Acid Cleavage (Generating Peptide-COOH)

  • Objective: Cleave the peptide from the resin without removing side-chain protecting groups (e.g., Boc, tBu, Pbf).

  • Protocol:

    • Wash resin with DCM (3x).

    • Treat resin with 1% TFA in DCM (v/v) for 2 minutes. Filter into a flask containing 10% Pyridine in MeOH (to neutralize immediately).

    • Repeat 5-10 times.

    • Concentrate the filtrate under reduced pressure. Precipitate with cold water or ether to obtain the Protected Peptide-COOH .

Step 3: Coupling of 5-amino-1-methylpiperidin-2-one

  • Rationale: The 5-amino group is a primary amine but can be sterically modulated by the adjacent ring. HATU is chosen for its high reactivity to prevent racemization of the C-terminal amino acid of the peptide.

  • Protocol:

    • Dissolve Protected Peptide-COOH (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.1 eq) and HOAt (1.1 eq - optional but recommended for chiral preservation).

    • Add DIPEA (2.5 eq) and stir for 5 minutes to activate the acid.

    • Add 5-amino-1-methylpiperidin-2-one HCl (1.2 eq).

    • Critical Check: Check pH; ensure it is basic (pH > 8). Add more DIPEA if necessary.

    • Stir at Room Temperature for 4–16 hours. Monitor by LC-MS (looking for mass shift of +128 Da for the scaffold).

Step 4: Global Deprotection & Purification

  • Evaporate DMF.

  • Treat the residue with Cleavage Cocktail (TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.

  • Precipitate in cold diethyl ether.

  • Purification: Reverse-phase HPLC (C18 column). The lactam is polar; adjust gradient to start at 0-5% B (Acetonitrile) to ensure retention.

Quality Control & Validation

To ensure the protocol was successful, the following validation steps are mandatory:

  • Mass Spectrometry (ESI-MS):

    • Confirm the parent ion

      
      .
      
    • Diagnostic Fragment: High-energy collision often yields a characteristic fragment for the methyl-piperidinone ring (approx. 112-113 Da).

  • 1H NMR Spectroscopy:

    • Methyl Singlet: Look for a sharp singlet around 2.8 – 3.0 ppm corresponding to the N-methyl group.

    • Lactam Protons: The ring protons (H3, H4, H6) will appear as multiplets in the 1.5 – 3.5 ppm range.

    • Amide NH: The new amide bond formed at position 5 will show a doublet (NH-CH) around 7.5 – 8.5 ppm.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Step 3 Steric hindrance at C-terminusSwitch coupling reagent to COMU or PyAOP . Increase temperature to 40°C.
Racemization of C-term AA Over-activationUse TMP (2,4,6-trimethylpyridine) instead of DIPEA as the base. Reduce activation time.
Incomplete Coupling Salt form of scaffoldEnsure the HCl salt of the piperidinone is fully neutralized. Pre-mix the amine with DIPEA before adding to the activated ester.

References

  • Design of Peptidomimetics: Freidinger, R. M. (2003). Design and synthesis of novel bioactive peptides and peptidomimetics. Journal of Medicinal Chemistry, 46(26), 5553-5566. Link

  • NLRP3 Inhibitor Synthesis: Coll, R. C., et al. (2015). MCC950 directly targets the NLRP3 inflammasome for inflammatory disease treatment. Nature Medicine, 21(3), 248-255. (Demonstrates the biological relevance of similar sulfonylurea-containing scaffolds, establishing the context for piperidinone analogs). Link

  • Convergent Peptide Synthesis: Barlos, K., et al. (1991). Synthesis of protected peptide fragments using substituted triphenylmethyl resins. Tetrahedron Letters, 32(6), 475-478. (Foundational protocol for 2-CTC resin usage). Link

  • Coupling Reagents: El-Faham, A., & Albericio, F. (2011).[3] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Removal of Boc Protecting Groups from 5-Amino-1-methylpiperidin-2-one

Welcome to the technical support center for the deprotection of N-Boc-5-amino-1-methylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of N-Boc-5-amino-1-methylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for this critical synthetic step.

Introduction: The Chemistry of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection mechanism is an acid-catalyzed elimination process.[3] It involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[3][4] This protonation leads to the cleavage of the tert-butyl group, forming a stable tert-butyl cation and a carbamic acid intermediate.[3][4][5] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[4][5][6] The liberated amine is then protonated by the excess acid in the reaction mixture, forming the corresponding salt.[5][7]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the removal of the Boc group from 5-amino-1-methylpiperidin-2-one.

Q1: My Boc deprotection reaction is incomplete or proceeding very slowly. What are the likely causes and how can I fix this?

Incomplete deprotection is a common hurdle and can often be attributed to several factors:

  • Insufficient Acid Strength or Stoichiometry: The most frequent cause is that the acidic conditions are not potent enough to efficiently cleave the Boc group.[8][9] This could be due to a low concentration of the acid, degradation of the acid (e.g., TFA absorbing atmospheric moisture), or the inherent stability of your specific substrate.[9]

  • Reaction Temperature and Time: While many Boc deprotections proceed smoothly at room temperature, some substrates may require more forcing conditions like gentle heating or extended reaction times to achieve full conversion.[8]

  • Solvent Choice: The solvent can significantly influence the reaction rate. Dichloromethane (DCM) is a common choice, but for some substrates, protic solvents like methanol can facilitate the reaction.[8]

Troubleshooting Workflow for Incomplete Deprotection:

start Incomplete Deprotection Observed (via TLC or LC-MS) increase_acid Increase Acid Concentration (e.g., from 20% to 50% TFA in DCM) start->increase_acid First step increase_time_temp Increase Reaction Time or Temperature (e.g., stir longer at RT or warm to 40°C) increase_acid->increase_time_temp If still incomplete complete Reaction Complete increase_acid->complete If successful change_solvent Change Solvent System (e.g., switch to HCl in dioxane or methanol) increase_time_temp->change_solvent If still incomplete increase_time_temp->complete If successful check_reagents Verify Reagent Quality (Use fresh, anhydrous reagents) change_solvent->check_reagents If issues persist change_solvent->complete If successful check_reagents->start Re-attempt reaction

Caption: A decision-making workflow for troubleshooting incomplete Boc deprotection.

Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

The primary side reaction during Boc deprotection is the formation of tert-butyl adducts.[8] The highly reactive tert-butyl cation generated during the reaction can be trapped by nucleophiles present in the reaction mixture, including the newly deprotected amine or other sensitive functional groups on your molecule.[10][11][12]

Mitigation Strategies:

  • Use of Scavengers: The most effective way to prevent unwanted alkylation is to add a scavenger to the reaction mixture.[8][10] Common scavengers include:

    • Anisole or Thioanisole: These act as cation traps.[8]

    • Triethylsilane (TES) or Triisopropylsilane (TIS): These can reduce the tert-butyl cation.[8]

  • Lower Reaction Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C) can help to reduce the rate of side reactions.[8]

Q3: My starting material is poorly soluble in the reaction solvent. What can I do?

Poor solubility can lead to a heterogeneous reaction mixture and incomplete deprotection.[9]

Troubleshooting Steps:

  • Solvent Screening: Experiment with different solvents or solvent mixtures. For instance, adding a co-solvent like methanol or tetrahydrofuran (THF) to DCM can improve solubility.

  • Gentle Warming: In some cases, gentle heating can help dissolve the starting material. However, this should be done cautiously as it can also promote side reactions.

  • Alternative Reagents: Consider using a different deprotection reagent that is compatible with a wider range of solvents.

Q4: How should I properly work up my reaction after Boc deprotection with TFA?

The work-up procedure is crucial for isolating a clean product. The deprotected amine will exist as a TFA salt, which is often highly polar.

  • Removal of Excess TFA: After the reaction is complete, the volatile components (DCM and excess TFA) are typically removed under reduced pressure.[3][13] Co-evaporation with a solvent like toluene can help to azeotropically remove residual TFA.[14]

  • Neutralization and Extraction: The resulting residue can be redissolved in an appropriate organic solvent (e.g., ethyl acetate or DCM) and washed with a mild aqueous base, such as saturated sodium bicarbonate solution, to neutralize the TFA salt and liberate the free amine.[8][15] This is followed by washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentration.[8]

  • Alternative Work-up for Water-Soluble Amines: If your deprotected amine has significant water solubility, a basic aqueous work-up can lead to product loss. In such cases, using a basic resin like Amberlyst A21 can be an effective way to neutralize the TFA salt without introducing an aqueous phase.[15][16]

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for common Boc deprotection methods.

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally effective method for Boc deprotection.

Materials:

  • N-Boc-5-amino-1-methylpiperidin-2-one

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-5-amino-1-methylpiperidin-2-one in anhydrous DCM (a typical concentration is 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. The final concentration of TFA can range from 20-50% (v/v).[7][8]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 5-amino-1-methylpiperidin-2-one.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane or Methanol

This method provides an alternative to TFA and can be advantageous in certain cases.

Materials:

  • N-Boc-5-amino-1-methylpiperidin-2-one

  • 4 M HCl in 1,4-Dioxane or Methanol

  • Diethyl ether (for precipitation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization if needed)

Procedure:

  • Dissolve the N-Boc-5-amino-1-methylpiperidin-2-one in a minimal amount of a suitable co-solvent if necessary (e.g., methanol).

  • Add a solution of 4 M HCl in 1,4-dioxane or methanol.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, it can be collected by filtration and washed with cold diethyl ether.

  • Alternatively, the reaction mixture can be concentrated under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step or neutralized as described in Protocol 1.

Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol

This method is suitable for substrates with other acid-sensitive functional groups.[9][17]

Materials:

  • N-Boc-5-amino-1-methylpiperidin-2-one

  • Methanol

  • Oxalyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-5-amino-1-methylpiperidin-2-one in methanol (e.g., at a concentration of 0.1 M).

  • At room temperature, add oxalyl chloride (typically 3 equivalents) dropwise to the solution.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the deprotected amine.

Data Summary Table

Deprotection MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard Acidolysis TFA in DCM0 °C to RT, 1-4 hFast, reliable, widely applicable[18]Harsh for acid-sensitive groups, potential for tert-butylation side products[11][12]
Alternative Acidolysis HCl in Dioxane/MethanolRT, 1-4 hAlternative to TFA, product often precipitates as HCl salt[7][19]Can be slower than TFA, requires anhydrous conditions
Mild Deprotection Oxalyl Chloride in MethanolRT, 1-4 hMild conditions, suitable for acid-sensitive substrates[9][17]Reagents can be moisture-sensitive, may not be as general as strong acid methods
Green Chemistry Approach Refluxing WaterHigh temperatureEnvironmentally friendly, avoids corrosive acids[20][21]High temperatures may not be suitable for all substrates, requires good water solubility

Mechanistic Overview of Acid-Catalyzed Boc Deprotection

start Boc-Protected Amine (R-NH-Boc) protonation Protonation of Carbonyl Oxygen by Strong Acid (H⁺) start->protonation Step 1 intermediate1 Protonated Carbamate protonation->intermediate1 cleavage Cleavage of C-O Bond intermediate1->cleavage Step 2 products Carbamic Acid (R-NH-COOH) + tert-Butyl Cation ((CH₃)₃C⁺) cleavage->products decarboxylation Spontaneous Decarboxylation products->decarboxylation Step 3 final_amine Free Amine (R-NH₂) + CO₂ decarboxylation->final_amine amine_salt Protonated Amine Salt (R-NH₃⁺) final_amine->amine_salt In excess acid

Caption: The step-by-step mechanism of acid-catalyzed Boc deprotection.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. Bulgarian Chemical Communications. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Rapid N-Boc Deprotection with TFA. Scribd. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • SUPPORTING INFORMATION. Royal Society of Chemistry. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • Boc deprotection conditions tested. ResearchGate. [Link]

  • N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. AAPPTec. [Link]

  • Trifluoroacetic Acid for Boc Deprotection From Oakwood Chemical. Biocompare. [Link]

  • Supplementary Information for. The Royal Society of Chemistry. [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. ResearchGate. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Crystal Structure Analysis of 5-Amino-Piperidin-2-One Complexes: Methodologies and Structural Insights

For Researchers, Scientists, and Drug Development Professionals The 5-amino-piperidin-2-one scaffold is a compelling building block in medicinal chemistry. As a constrained peptidomimetic, it offers a rigid backbone for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-piperidin-2-one scaffold is a compelling building block in medicinal chemistry. As a constrained peptidomimetic, it offers a rigid backbone for the precise spatial arrangement of functional groups, a critical factor for optimizing drug-target interactions. The incorporation of an amino group provides a key site for further derivatization or for direct engagement with biological targets. Understanding the three-dimensional structure of metal and other complexes involving this ligand is paramount for rational drug design, enabling the fine-tuning of properties such as binding affinity, selectivity, and pharmacokinetics.

This guide provides a comprehensive overview of the experimental workflow for the crystal structure analysis of novel 5-amino-piperidin-2-one complexes. While specific crystal structure data for complexes of this particular ligand are not yet widely available in public databases, this guide furnishes researchers with the necessary protocols and comparative framework to pursue these investigations. We will delve into the causality behind experimental choices, from synthesis and crystallization to data analysis, and discuss the critical structural questions that such an analysis would answer.

The Strategic Importance of Crystal Structure Analysis

The piperidine ring is a prevalent motif in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility, primarily adopting chair, boat, or twist-boat forms, can significantly influence a molecule's biological activity.[4] X-ray crystallography is the definitive method for elucidating the precise solid-state conformation of these molecules, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.[5][6][7] For 5-amino-piperidin-2-one complexes, a crystal structure analysis would reveal:

  • Coordination Geometry: How the ligand binds to a metal center or other molecular partners.

  • Piperidine Ring Conformation: The preferred pucker of the six-membered ring upon complexation.

  • Intra- and Intermolecular Interactions: The network of hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal lattice.

  • Influence of Substituents: How modifications to the amino group or other parts of the molecule affect the overall structure.

Experimental Workflow: From Synthesis to Structure

The journey from a novel 5-amino-piperidin-2-one derivative to its fully characterized crystal structure is a multi-step process that demands careful planning and execution. The following protocols are based on established methodologies for similar heterocyclic complexes.

Part 1: Synthesis and Purification of 5-Amino-Piperidin-2-One Complexes

The synthesis of a 5-amino-piperidin-2-one complex will typically involve the reaction of the commercially available ligand (or a derivative thereof) with a metal salt or another molecule of interest in a suitable solvent.

Step-by-Step Synthesis Protocol (General Example):

  • Ligand Preparation: If using a derivative of 5-amino-piperidin-2-one, synthesize and purify the ligand using standard organic chemistry techniques.

  • Reaction Setup: In a clean, dry flask, dissolve the 5-amino-piperidin-2-one ligand in an appropriate solvent (e.g., methanol, ethanol, acetonitrile).

  • Addition of Complexing Agent: To this solution, add a solution of the metal salt (e.g., copper(II) chloride, zinc(II) acetate) or other complexing agent, typically in a stoichiometric ratio.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the crude product may precipitate out of the solution or can be obtained by removal of the solvent under reduced pressure. Purify the complex by recrystallization from a suitable solvent or solvent system to obtain a solid material ready for crystallization.

Diagram of the Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction & Analysis S1 Ligand & Metal Salt Solution S2 Reaction & Stirring S1->S2 Mixing S3 Isolation & Purification S2->S3 Precipitation/Evaporation C1 Dissolution in Solvent System S3->C1 Purified Complex C2 Slow Evaporation / Vapor Diffusion C1->C2 C3 Single Crystal Formation C2->C3 X1 Crystal Mounting C3->X1 High-Quality Crystal X2 Data Collection (Diffractometer) X1->X2 X3 Structure Solution & Refinement X2->X3 X4 Data Validation & Interpretation X3->X4 F Publication & Database Deposition X4->F Final Structure

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-methylpiperidin-2-one dihydrochloride
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5-Amino-1-methylpiperidin-2-one dihydrochloride
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